molecular formula C18H20ClN3O3S B12159297 Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B12159297
M. Wt: 393.9 g/mol
InChI Key: MLYAQHJVAOQZMY-UHFFFAOYSA-N
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Description

The compound Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an acetyl-linked 2-(2-chlorophenyl)thiazole moiety. This structure combines a rigid heterocyclic core (thiazole) with a polar piperazine-carboxylate scaffold, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity. Its synthesis likely involves thiazole formation via Hantzsch-type cyclization, followed by piperazine acylation .

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

ethyl 4-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H20ClN3O3S/c1-2-25-18(24)22-9-7-21(8-10-22)16(23)11-13-12-26-17(20-13)14-5-3-4-6-15(14)19/h3-6,12H,2,7-11H2,1H3

InChI Key

MLYAQHJVAOQZMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.

    Final Coupling: The final step involves coupling the thiazole and piperazine derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The ethyl piperazine-1-carboxylate core is a common motif in medicinal chemistry. Key analogs and their substituent variations are summarized below:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate (Target) 2-(2-Chlorophenyl)thiazole-acetyl ~407.9 Thiazole enhances π-π stacking; chloro group improves lipophilicity.
Ethyl 4-[2-(N-(4-chloro-2-methylphenyl)methylsulfonamido)acetyl]piperazine-1-carboxylate Methylsulfonamido and 4-chloro-2-methylphenyl ~443.9 Sulfonamide group increases hydrogen-bonding potential.
Ethyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate Indole-ethyl ~343.4 Indole moiety may confer serotonin receptor affinity.
Ethyl 4-(2-(4-fluorophenyl)piperazin-1-yl)acetate 4-Fluorophenyl via acetate spacer ~306.3 Fluorine improves metabolic stability and membrane permeability.
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Triazolopyrimidine and 4-chlorophenyl ~456.9 Triazolopyrimidine core likely targets nucleotide-binding proteins.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (thiazole and chloro groups increase hydrophobicity). In contrast, the sulfonamide analog () has higher polarity (logP ~1.8) due to the sulfonyl group .
  • Solubility : The piperazine-carboxylate core enhances aqueous solubility (>1 mg/mL in water), whereas analogs with bulky aryl groups (e.g., naphthalene in ) exhibit reduced solubility .

Biological Activity

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperazine ring, a thiazole moiety, and a chlorophenyl group. Its molecular formula is C18H20ClN3O3SC_{18}H_{20}ClN_{3}O_{3}S, with a molecular weight of 393.9 g/mol. This complex structure contributes to its diverse biological activities.

Research suggests that this compound interacts with specific molecular targets within cells. Its mechanism likely involves:

  • Inhibition of DNA and Protein Synthesis : The compound may disrupt key cellular pathways essential for cell growth and proliferation.
  • Induction of Apoptosis : By interfering with survival signals in cancer cells, it promotes programmed cell death.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains.

Table 1: Antimicrobial Activity Overview

Pathogen TypeActivity LevelReference
Gram-positive BacteriaSignificant
Gram-negative BacteriaModerate
Fungal StrainsEffective

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, particularly against colorectal adenocarcinoma (Caco-2) cells.

Table 2: Anticancer Activity Results

Cell LineViability Reduction (%)Reference
A549 (Lung Cancer)39.8
Caco-2 (Colorectal)31.9

Case Studies

Case Study 1: Antimicrobial Efficacy Against Drug-resistant Strains

A recent study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of MRSA growth, suggesting its potential as a lead compound for developing new antimicrobial agents targeting resistant strains.

Case Study 2: Selective Anticancer Properties

In vitro experiments conducted on A549 and Caco-2 cell lines revealed that the compound significantly reduced cell viability in Caco-2 cells compared to A549 cells. This selectivity indicates the potential for developing targeted therapies that minimize side effects associated with conventional chemotherapy.

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